(E)-4-Methyl-4-hepten-3-ol chemical structure and properties
(E)-4-Methyl-4-hepten-3-ol chemical structure and properties
An In-depth Technical Guide to (E)-4-Methyl-4-hepten-3-ol: Structure, Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-Methyl-4-hepten-3-ol is a chiral allylic alcohol that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a stereochemically defined double bond and a chiral center, makes it a valuable intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory and developmental use. The saturated analogue of this compound, 4-methyl-3-heptanol, is a known insect pheromone, underscoring the importance of stereochemistry in the biological activity of this class of molecules.[1][2]
Chemical Structure and Stereochemistry
(E)-4-Methyl-4-hepten-3-ol possesses a C8 carbon skeleton with a hydroxyl group at the C3 position, a methyl group at the C4 position, and a double bond between C4 and C5. The "(E)" designation specifies the stereochemistry of the double bond, where the higher priority groups on each carbon of the double bond are on opposite sides. The carbon atom at the C3 position is a chiral center, meaning this compound can exist as two enantiomers: (R)-(E)-4-methyl-4-hepten-3-ol and (S)-(E)-4-methyl-4-hepten-3-ol.
Caption: 2D structure of (E)-4-Methyl-4-hepten-3-ol.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-4-Methyl-4-hepten-3-ol is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| CAS Number | 81280-12-8 | [2] |
| IUPAC Name | (E)-4-methylhept-4-en-3-ol | [2] |
| Boiling Point | 165 °C | [3] |
| Density | 0.844 g/cm³ | [3] |
| Flash Point | 52 - 59 °C | [3][4] |
| Refractive Index | 1.446 | [3] |
| Melting Point | -31.5 °C (estimated) | [3] |
| Appearance | Colorless to pale yellow liquid (estimated) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of (E)-4-Methyl-4-hepten-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the ethyl group (C1), a quartet for the adjacent methylene group (C2), and a multiplet for the proton on the carbon bearing the hydroxyl group (C3). The vinylic proton at C5 would likely appear as a triplet, and the methyl group at C4 would be a singlet. The methylene (C6) and methyl (C7) protons of the propyl group would appear as a quartet and a triplet, respectively. The hydroxyl proton would present as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the range of 65-80 ppm. The olefinic carbons (C4 and C5) would be observed in the downfield region of 120-140 ppm. The aliphatic carbons would resonate in the upfield region of the spectrum.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of (E)-4-Methyl-4-hepten-3-ol would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed just below and above 3000 cm⁻¹, respectively. A peak around 1670 cm⁻¹ would correspond to the C=C stretching of the alkene. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. An experimental gas-phase IR spectrum is available on the NIST WebBook.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. GC-MS data available on PubChem shows significant peaks at m/z 66, 95, 67, and 43.[2]
Synthesis and Manufacturing
A practical and efficient synthesis of (E)-4-Methyl-4-hepten-3-ol can be achieved in a two-step process starting from readily available precursors. The overall strategy involves the formation of the α,β-unsaturated ketone precursor, 4-methyl-4-hepten-3-one, followed by its selective 1,2-reduction.
Caption: Synthetic workflow for (E)-4-Methyl-4-hepten-3-ol.
Step 1: Synthesis of 4-Methyl-4-hepten-3-one via Aldol Condensation
Principle: This step involves a crossed aldol condensation between propanal and 2-pentanone. The enolate of 2-pentanone acts as the nucleophile, attacking the carbonyl carbon of propanal. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the more stable conjugated α,β-unsaturated ketone.
Experimental Protocol:
-
To a stirred solution of sodium hydroxide (1.0 eq) in a mixture of water and ethanol at 0-5 °C, add 2-pentanone (1.2 eq) dropwise.
-
After stirring for 30 minutes, add propanal (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4-methyl-4-hepten-3-one.
Step 2: Selective 1,2-Reduction to (E)-4-Methyl-4-hepten-3-ol (Luche Reduction)
Principle: The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[9][10] The use of cerium(III) chloride with sodium borohydride in a protic solvent like methanol enhances the electrophilicity of the carbonyl group and favors hydride attack at the carbonyl carbon over conjugate addition.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methyl-4-hepten-3-one (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol at 0 °C with stirring.
-
After the solids have dissolved, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure (E)-4-Methyl-4-hepten-3-ol.
Stereoselective Considerations
For applications where a specific enantiomer of (E)-4-Methyl-4-hepten-3-ol is required, stereoselective synthesis is necessary. This can be achieved through the use of chiral reducing agents or through biocatalytic methods. For instance, alcohol dehydrogenases (ADHs) can exhibit high enantioselectivity in the reduction of ketones.[1][3]
Reactivity and Chemical Transformations
The allylic alcohol functionality in (E)-4-Methyl-4-hepten-3-ol imparts a unique reactivity profile, making it a versatile intermediate.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 4-methyl-4-hepten-3-one, using mild oxidizing agents like manganese dioxide (MnO₂).
-
Epoxidation: The double bond can undergo epoxidation, with the stereochemistry of the resulting epoxide being influenced by the directing effect of the allylic hydroxyl group.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C3 position. These reactions often proceed via an SN2' mechanism, leading to a rearranged product.[1]
-
Ether and Ester Formation: The hydroxyl group can be readily converted to ethers or esters under standard conditions.
Applications in Research and Drug Development
As a chiral building block, (E)-4-Methyl-4-hepten-3-ol is a valuable starting material for the synthesis of more complex molecules.[]
-
Natural Product Synthesis: The structural motif of a substituted allylic alcohol is present in numerous natural products with diverse biological activities.
-
Fragment-Based Drug Discovery: The allyl group is a recognized motif in fragment-based drug design, and allylic alcohols can serve as starting points for the elaboration of more complex drug candidates.
-
Pheromone Synthesis: Given that the saturated analogue is an insect pheromone, (E)-4-Methyl-4-hepten-3-ol could be a precursor in the synthesis of various pheromones and related semiochemicals.[1][2]
-
Medicinal Chemistry: Unsaturated aliphatic alcohols have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[12] The specific pharmacological profile of (E)-4-Methyl-4-hepten-3-ol remains an area for further investigation.
Safety and Handling
(E)-4-Methyl-4-hepten-3-ol is classified as a flammable liquid and should be handled with appropriate precautions.[3][4]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[13] Keep away from heat, sparks, and open flames. Use non-sparking tools.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Toxicity: While specific toxicity data for this compound is limited, allylic alcohols as a class can be toxic.[1][2] Handle with care and avoid inhalation, ingestion, and skin contact.
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